molecular formula C24H27NO2 B1385497 N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline CAS No. 1040693-70-6

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline

Cat. No.: B1385497
CAS No.: 1040693-70-6
M. Wt: 361.5 g/mol
InChI Key: VLIGLNHMRCCAMB-UHFFFAOYSA-N
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Description

CAS Registry Number (1040693-70-6)

The Chemical Abstracts Service (CAS) registry number for this compound is 1040693-70-6 , a unique identifier used to unambiguously reference it in scientific literature and databases.

PubChem CID (28308713)

The compound’s PubChem Compound Identifier (CID) is 28308713 , providing access to its detailed profile in the PubChem database, including structural, physicochemical, and spectral data.

InChI and InChIKey Representation

The International Chemical Identifier (InChI) and its hashed counterpart (InChIKey) encode the compound’s structural information in machine-readable formats:

  • InChI :
    InChI=1S/C24H27NO2/c1-19-8-13-24(20(2)18-19)27-17-15-25-22-9-11-23(12-10-22)26-16-14-21-6-4-3-5-7-21/h3-13,18,25H,14-17H2,1-2H3
  • InChIKey :
    VLIGLNHMRCCAMB-UHFFFAOYSA-N

These identifiers facilitate precise database searches and interoperability across cheminformatics platforms.

SMILES Notation and Molecular Representation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is:
CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C.

This string represents:

  • The 2,4-dimethylphenoxy group (CC1=CC(=C(C=C1)OCC...)).
  • The ethylenedioxy linker (OCCNC...).
  • The 4-phenethyloxy-aniline backbone (...C=C(C=C2)OCCC3=CC=CC=C3).

The SMILES notation highlights the connectivity of aromatic rings and functional groups, enabling accurate computational modeling and chemical database integration.

Identifier Type Value
CAS Registry Number 1040693-70-6
PubChem CID 28308713
InChIKey VLIGLNHMRCCAMB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C

Properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-19-8-13-24(20(2)18-19)27-17-15-25-22-9-11-23(12-10-22)26-16-14-21-6-4-3-5-7-21/h3-13,18,25H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGLNHMRCCAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Nucleophilic Aromatic Substitution and Etherification

Step 1: Preparation of 2-(2,4-Dimethylphenoxy)ethyl chloride

  • Reagents: 2,4-Dimethylphenol, 2-chloroethanol, acid catalyst (e.g., sulfuric acid).
  • Method: Phenol undergoes alkylation with 2-chloroethanol via nucleophilic substitution, facilitated by acid catalysis, to produce 2-(2,4-dimethylphenoxy)ethyl chloride.

Step 2: Ether formation with aniline derivative

  • Reagents: 4-(Phenethyloxy)aniline, sodium hydride (NaH) or potassium carbonate (K₂CO₃), dimethylformamide (DMF) or acetone as solvent.
  • Method: Nucleophilic substitution where the amino group of the aniline reacts with the chlorinated ether, forming the ether-linked aniline.

Reaction Conditions:

Parameter Typical Range
Temperature 50–80°C
Reaction Time 12–24 hours
Solvent DMF or acetone
Base NaH or K₂CO₃

Route B: Direct Etherification via Williamson Synthesis

  • Reagents: 2-(2,4-Dimethylphenoxy)ethyl bromide or chloride, 4-(Phenethyloxy)aniline.
  • Method: Williamson ether synthesis involves reacting the phenoxyethyl halide with the amine under basic conditions, often with phase transfer catalysts to improve yield.

Route C: Multi-step Coupling with Protective Groups

  • Step 1: Protection of amino groups to prevent side reactions.
  • Step 2: Formation of ether linkages via nucleophilic substitution.
  • Step 3: Deprotection to yield the target compound.

This approach offers higher selectivity and control over the reaction pathway, especially for complex molecules.

Optimization of Reaction Conditions

Parameter Optimization Strategy
Temperature Maintain at 60–80°C to balance reaction rate and minimize side reactions
Solvent Use polar aprotic solvents like DMF or DMSO for better nucleophilicity
Base Sodium hydride or potassium carbonate to deprotonate amines and phenols
Reaction Time 12–24 hours depending on reagent reactivity

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenethyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

The compound N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline (CAS Number: 1040693-70-6) is an organic chemical with diverse applications in scientific research and potential industrial uses. This article explores its applications, supported by data tables and case studies.

Pharmacological Research

This compound has been investigated for its potential pharmacological properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of similar compounds, indicating that phenoxyethyl anilines exhibit selective cytotoxicity against cancer cell lines. The specific effects of this compound on tumor cells remain to be fully characterized but suggest a promising avenue for further investigation.

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials, particularly in the field of polymer chemistry.

Application Example: Polymer Additive

Research indicates that phenoxy-based compounds can enhance the thermal stability and mechanical properties of polymers. This compound could serve as an effective additive in creating high-performance materials.

Agricultural Chemistry

Due to its potential bioactivity, this compound may find applications in agrochemicals, particularly as a component of herbicides or fungicides.

Research Findings: Herbicidal Activity

Studies on related phenoxy compounds have shown herbicidal properties against specific weeds. Investigating this compound could reveal similar efficacy and broaden its application in sustainable agriculture.

Table 1: Summary of Research Applications

Application AreaDescriptionPotential Impact
Pharmacological ResearchInvestigation of anticancer propertiesDevelopment of new cancer therapies
Material ScienceUse as a polymer additiveEnhanced material properties
Agricultural ChemistryPotential use in herbicides or fungicidesImproved agricultural productivity

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline (CAS 1040693-77-3)

  • Structure : Shares the 4-(phenethyloxy)aniline core but substitutes the N-group with a 2,4-dichlorobenzyl moiety.
  • Key Differences: Chlorine atoms introduce electronegative substituents, increasing polarity compared to the dimethylphenoxy group in the target compound. Molecular weight: 372.29 g/mol (vs. ~383 g/mol estimated for the target compound).

4-Methoxy-N-(4-methoxybenzyl)aniline (CAS 14429-14-2)

  • Structure : Features dual methoxy groups (aniline and benzyl positions).
  • Key Differences: Methoxy groups are smaller and less lipophilic than phenethyloxy or dimethylphenoxy substituents. Enhanced solubility in polar solvents compared to the target compound’s bulkier substituents .

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline (CAS sc-314877)

  • Structure: Contains a benzyloxy group (vs. phenethyloxy) and a 2,5-dimethylphenoxyethyl N-substituent.
  • Dimethyl substitution at 2,5-positions (vs. 2,4-) alters ring symmetry and electronic distribution .

Physicochemical and Crystallographic Properties

  • Crystal Packing :
    • Compounds like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline () exhibit intermolecular N–H···O hydrogen bonding, forming 1D chains. The target compound’s phenethyloxy group may promote similar packing but with reduced hydrogen-bonding capacity compared to sulfonyl or carbazole groups.
  • Lipophilicity: The 2,4-dimethylphenoxy and phenethyloxy groups enhance lipophilicity relative to methoxy or nitro-substituted analogues (e.g., N-methyl-4-[2-(4-nitrophenyl)ethynyl]aniline, ), impacting solubility and bioavailability .

Biological Activity

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline, a synthetic organic compound with the molecular formula C24H27NO2C_{24}H_{27}NO_2 and a molecular weight of approximately 361.48 g/mol, has garnered attention in recent years for its potential biological activities. The compound features an aniline core substituted with both a phenethyloxy group and a dimethylphenoxy group, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

N 2 2 4 Dimethylphenoxy ethyl 4 phenethyloxy aniline\text{N 2 2 4 Dimethylphenoxy ethyl 4 phenethyloxy aniline}

Key Features

  • Molecular Formula : C24H27NO2C_{24}H_{27}NO_2
  • Molecular Weight : 361.48 g/mol
  • CAS Number : 1040693-70-6
  • MDL Number : MFCD10688001
  • Hazard Classification : Irritant

Reactivity

The compound's reactivity is attributed to the functional groups present in its structure. The aniline moiety allows for electrophilic aromatic substitution reactions due to the electron-donating nature of the amine group. The ether linkages in the phenethyloxy and dimethylphenoxy groups may undergo hydrolysis under acidic or basic conditions, leading to the release of phenolic compounds .

Potential Biological Targets

Research indicates that this compound may interact with various biological targets, including enzymes involved in inflammatory pathways. Initial findings suggest that the compound could exhibit antioxidant properties, although detailed studies are still emerging.

Case Studies and Research Findings

Compound NameMolecular FormulaUnique Features
N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)anilineC24H31NO2C_{24}H_{31}NO_2Different alkyl substitution pattern
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)anilineC26H39NO2C_{26}H_{39}NO_2Contains tert-butyl groups which may affect solubility and biological activity
N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)anilineC25H27NO2C_{25}H_{27}NO_2Incorporates a naphthalene moiety which may enhance hydrophobic interactions

This table illustrates how variations in substituent groups can significantly impact biological activity and potential applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline, and how can reaction conditions be optimized for higher yields?

  • Methodology : Reductive amination is a viable route, leveraging protocols similar to those used for structurally related aniline derivatives. For example, combining a phenoxy-aldehyde precursor (e.g., 2,4-dimethylphenoxy-ethyl aldehyde) with 4-(phenethyloxy)aniline in a solvent like 1,2-dichloroethane, with sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. Reaction optimization includes:

  • Temperature : Room temperature or mild heating (30–40°C) to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) isolates the product .
    • Yield Optimization : Adjust pH during workup (e.g., quenching with saturated NaHCO₃) to minimize salt formation and improve isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and ether-linked CH₂ groups (δ 3.5–4.5 ppm).
  • ¹³C NMR : Confirm ether (C-O) linkages (δ 60–70 ppm) and aromatic carbons.
    • Infrared (IR) Spectroscopy : Detect C-O-C stretches (1050–1250 cm⁻¹) and N-H bends (1500–1600 cm⁻¹).
    • X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds) using single-crystal data collected at low temperatures (150 K) .

Advanced Research Questions

Q. How do substituents on the phenoxy and phenethyloxy groups influence crystal packing and intermolecular interactions?

  • Structural Analysis : X-ray data from analogous compounds (e.g., carbazole derivatives) reveal that bulky substituents (e.g., 2,4-dimethylphenoxy) disrupt π-π stacking but enhance van der Waals interactions. Hydrogen bonding (e.g., N-H···O) between the aniline NH and sulfonyl/ether oxygens stabilizes 1D chain formations along specific crystallographic axes .
  • Design Implications : Introducing electron-donating groups (e.g., methyl) on the phenoxy ring increases steric hindrance, altering packing motifs and solubility .

Q. How should researchers resolve discrepancies in reported yields or spectral data under varying synthetic conditions?

  • Systematic Parameter Screening :

  • pH : Adjust during workup (e.g., pH 5–6 for optimal precipitation of intermediates) .
  • Catalysts : Compare NaBH(OAc)₃ with alternative reductants (e.g., BH₃·THF).
  • Temperature : Higher temperatures may accelerate side reactions (e.g., hydrolysis of ethers).
    • Orthogonal Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and differential scanning calorimetry (DSC) to assess purity .

Q. What computational approaches predict the reactivity and physicochemical properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-rich aniline moiety may participate in charge-transfer interactions.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., methanol) to estimate solubility and aggregation behavior.
  • QSPR Models : Corrogate substituent effects (e.g., methyl groups) with experimental logP values to design derivatives with enhanced bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.